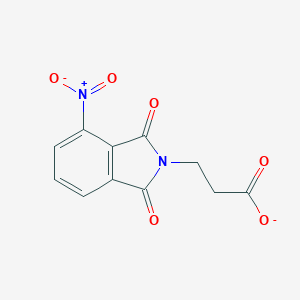

3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid

Description

3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid (CAS: 15728-05-9) is a nitro-substituted isoindolinone derivative with the molecular formula C₁₁H₈N₂O₆ and a molecular weight of 264.19 g/mol . Its structure comprises a phthalimide core (1,3-dioxoisoindoline) functionalized with a nitro group at the 4-position and a propanoic acid side chain.

Properties

IUPAC Name |

3-(4-nitro-1,3-dioxoisoindol-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O6/c14-8(15)4-5-12-10(16)6-2-1-3-7(13(18)19)9(6)11(12)17/h1-3H,4-5H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGIXCCWHKPRJEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound “3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid” is an aromatic compound characterized by an isoindoline nucleus. The indole scaffold has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors. .

Mode of Action

Indole derivatives, which share a similar structure, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest a broad range of interactions with cellular targets, leading to diverse biochemical changes.

Biochemical Pathways

Indole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities. For example, they can inhibit viral replication (antiviral activity), reduce inflammation (anti-inflammatory activity), kill or inhibit the growth of cancer cells (anticancer activity), and more.

Result of Action

Given the diverse biological activities of indole derivatives, it can be inferred that this compound may have a wide range of molecular and cellular effects.

Biochemical Analysis

Biological Activity

3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid, also known by its chemical identifier and molecular formula , is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Weight : 263.18 g/mol

- CAS Number : 15728-05-9

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its structural similarity to indole derivatives, which exhibit various pharmacological effects. These include:

- Antiviral Activity : Indole derivatives have shown effectiveness against multiple viral pathogens.

- Anticancer Properties : The compound has demonstrated cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent.

- Antioxidant Effects : It may act as an antioxidant, scavenging free radicals and reducing oxidative stress.

- Anti-inflammatory Activity : The compound can modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases .

Anticancer Activity

In vitro studies have indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

These results suggest that the compound may inhibit tumor growth through apoptosis induction or cell cycle arrest.

Antioxidant Activity

The antioxidant capacity of the compound has been evaluated using the DPPH radical scavenging assay. Results indicate a notable ability to scavenge free radicals:

| Compound Tested | DPPH Scavenging Activity (%) | Reference |

|---|---|---|

| This compound | High | |

| Ascorbic Acid (Control) | Standard |

This suggests that the compound could be beneficial in preventing oxidative stress-related diseases.

Antimicrobial Activity

Preliminary studies have shown that the compound possesses antimicrobial properties:

These findings highlight its potential as a therapeutic agent against bacterial infections.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, primarily attributed to its structural features that allow it to interact with various biological targets.

Anticancer Activity

Research indicates that 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid has significant anticancer properties. It has been shown to affect several cancer cell lines through various mechanisms:

- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells, inhibit cell proliferation, and interfere with specific signaling pathways involved in tumor growth.

Case Study: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 Value (μM) | Reference |

|---|---|---|

| Acute Lymphoblastic Leukemia | 0.3 | |

| Neuroblastoma | 0.5 - 1.2 | |

| Breast Cancer | 1.0 - 2.0 |

These values indicate that the compound is highly potent against certain types of cancer cells, making it a promising candidate for further development in cancer therapeutics.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown potential anti-inflammatory effects. Preliminary studies suggest that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

Research Findings

| Study Type | Inflammatory Model | Effect Observed | Reference |

|---|---|---|---|

| In vitro | Macrophage Activation | Reduced TNF-alpha production | |

| In vivo | Carrageenan-induced edema | Decreased swelling |

These findings highlight the compound's potential as an anti-inflammatory agent, which could be beneficial in treating conditions characterized by chronic inflammation.

Mechanistic Insights

The mechanism of action for this compound involves multiple biochemical pathways:

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells.

- Inhibition of Angiogenesis : By affecting vascular endothelial growth factor (VEGF) signaling, it may inhibit new blood vessel formation necessary for tumor growth.

- Modulation of Immune Responses : It appears to influence immune cell activity, thereby altering the inflammatory response.

Conclusion and Future Directions

This compound is a versatile compound with promising applications in cancer therapy and anti-inflammatory treatments. Its potent biological activities warrant further investigation through clinical trials to fully understand its therapeutic potential and safety profile.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s key analogs differ in substituents on the isoindolinone ring or the propanoic acid side chain, leading to variations in physicochemical properties and bioactivity.

Table 1: Structural Comparison of Key Analogs

Physicochemical Properties

- Solubility: The nitro group in this compound reduces solubility compared to non-nitro analogs like 3-(1,3-dioxoisoindolin-2-yl)propanoic acid, which has a predicted log S (ESOL) of -1.9, indicating moderate aqueous solubility .

- Stability : The nitro group may increase oxidative stability but could also enhance reactivity in nucleophilic environments.

Crystallographic and Supramolecular Features

- Hydrogen Bonding: The RG108 analog [(2R)-3-(1H-indol-3-yl)-2-(4-nitro-1,3-dioxoisoindolin-2-yl)propanoic acid] exhibits strong hydrogen bonds between the indole N–H and phthalimide carbonyl groups, stabilizing its crystal structure .

- π-π Interactions : Centroid distances of 3.61–3.64 Å between indole and phthalimide rings further enhance structural rigidity .

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via nucleophilic acyl substitution, where the amino group of β-alanine attacks the electrophilic carbonyl carbon of 3-nitrophthalic anhydride. This forms an intermediate amide-acid, which undergoes cyclodehydration to yield the isoindoline-1,3-dione core. The nitro group at the 4-position of the phthalimide ring remains intact throughout the process.

Standard Protocol and Optimization

In a representative procedure, 3-nitrophthalic anhydride (0.5 g, 0.0026 mol) and β-alanine (0.23 g, 0.0026 mol) are refluxed in a suitable solvent (e.g., acetic acid or toluene) overnight. The crude product is purified via recrystallization from ethanol, yielding 0.55 g (80%) of a pale yellow powder with a melting point of 146–148°C. Key parameters affecting yield include:

-

Solvent choice : Polar aprotic solvents like DMF enhance solubility but may require higher temperatures for cyclization.

-

Reaction time : Prolonged reflux (12–24 h) ensures complete cyclodehydration, as confirmed by TLC monitoring.

-

Purification : Recrystallization from ethanol or aqueous washes effectively removes unreacted β-alanine and anhydride byproducts.

Alternative Synthetic Routes and Modifications

Microwave-Assisted Synthesis

Microwave irradiation has been explored to accelerate the condensation between phthalic anhydrides and amino acids. For analogous N-phthaloylamino acids, microwave methods reduce reaction times from hours to minutes while maintaining yields of 60–89%. Applying this to 3-nitrophthalic anhydride and β-alanine could involve:

Solvent-Free Fusion Method

Fusion techniques, where reactants are heated without solvent, offer an eco-friendly alternative. For example, phthalic anhydride and glycine react at 170–190°C under fusion to form N-phthaloylglycine in 70% yield. Adapting this to 3-nitrophthalic anhydride and β-alanine would require:

-

Temperature : 180–200°C to ensure melting and mixing.

-

Limitations : Higher risk of charring due to the thermal sensitivity of nitro groups.

Comparative Analysis of Preparation Methods

The table below summarizes key synthetic approaches for this compound:

*Theoretical estimates based on analogous reactions.

Critical Factors Influencing Yield and Purity

Solvent Effects

Stoichiometric Ratios

A 1:1 molar ratio of 3-nitrophthalic anhydride to β-alanine is optimal. Excess β-alanine leads to di-amide byproducts, while excess anhydride risks unreacted starting material.

Purification Techniques

-

Recrystallization : Ethanol is preferred due to the compound’s moderate solubility at room temperature.

-

Acid-base extraction : Washing with dilute HCl removes unreacted β-alanine, while NaHCO3 neutralizes residual anhydride.

Spectroscopic Characterization and Quality Control

Nuclear Magnetic Resonance (NMR)

Q & A

Q. What are the common synthetic routes for 3-(4-nitro-1,3-dioxoisoindolin-2-yl)propanoic acid, and how can reaction yields be optimized?

The compound is typically synthesized via condensation reactions involving isoindoline-1,3-dione derivatives and nitro-substituted precursors. For example, analogous compounds like 2-(1,3-dioxoisoindolin-2-yl)propanoic acid derivatives are synthesized using methyl esters of amino acids, followed by acid hydrolysis . Yield optimization often involves adjusting reaction conditions (e.g., solvent polarity, temperature, and catalyst use). For instance, NaBH₄ reduction in acetonitrile has been employed to achieve high yields (e.g., 88% for a related isoindoline derivative) .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- IR Spectroscopy : Identifies carbonyl stretches (e.g., 1704 cm⁻¹ for C=O groups in isoindoline derivatives) .

- Mass Spectrometry (MS) : ES+ mode detects molecular ions (e.g., [M+Na]+ peaks) and fragmentation patterns .

- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) is widely used to resolve crystal structures, with mean C–C bond accuracies of 0.003 Å and R factors <0.1 . ORTEP-III is recommended for graphical representation of thermal ellipsoids .

Advanced Research Questions

Q. How does the nitro group influence the compound’s reactivity in polymer synthesis?

The nitro group enhances electrophilicity, facilitating nucleophilic substitution reactions. In polyamide synthesis, this group enables direct polycondensation with aromatic diamines, forming optically active polymers with high thermal stability. The nitro substituent also impacts intermolecular interactions, as observed in hydrogen-bonding patterns critical for crystallinity .

Q. What challenges arise in resolving crystallographic data for this compound, and how are they addressed?

Challenges include handling twinned crystals or high-resolution data. SHELXL is robust for refining such structures, particularly when combined with WinGX for data integration . For hydrogen-bonding networks, graph set analysis (e.g., Etter’s formalism) helps categorize motifs like R₂²(8) rings, which are common in isoindoline derivatives .

Q. How can discrepancies in spectroscopic data (e.g., NMR or IR) between synthetic batches be systematically analyzed?

Contradictions may arise from residual solvents, tautomerism, or polymorphism. Methodological steps include:

- Cross-validating with HPLC purity data (e.g., tR = 2.64 min for related compounds) .

- Comparing experimental IR spectra with computational models (e.g., DFT simulations for C=O vibrations).

- Re-crystallizing the compound under controlled conditions to isolate dominant polymorphs .

Q. What role does this compound play in designing antimycobacterial agents?

It serves as a precursor for synthesizing thiazole-containing amino acids. For example, condensation with 4-methyl-2-arylthiazole-5-carbaldehyde yields intermediates that exhibit antimycobacterial activity. The isoindoline core enhances metabolic stability, while the nitro group modulates electron density for target binding .

Methodological Best Practices

Q. What safety protocols are essential when handling this compound in laboratory settings?

While specific safety data for this compound is limited, analogous nitro-substituted propanoic acids require:

- Use of fume hoods to avoid inhalation of dust/particulates.

- PPE including nitrile gloves and safety goggles.

- Emergency measures: Flush eyes with water for 15 minutes if exposed; consult toxicity databases for LD₃₀ data on related nitro compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.